N-(4-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(4-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule featuring a quinoline core substituted with a 4-ethoxybenzenesulfonyl group at position 3 and an acetamide moiety at position 2. The acetamide is further functionalized with a 4-chlorophenyl group, a structural motif common in pharmacologically active compounds. This compound’s design integrates sulfonyl and chlorophenyl groups, which are often associated with enhanced binding affinity and metabolic stability in drug discovery .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-ethoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5S/c1-2-33-19-11-13-20(14-12-19)34(31,32)23-15-28(22-6-4-3-5-21(22)25(23)30)16-24(29)27-18-9-7-17(26)8-10-18/h3-15H,2,16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLUZRSPCHMYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and acylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(4-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group may enhance its binding affinity to target proteins, leading to inhibition of enzymatic activities and modulation of cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-(4-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can be elucidated through comparisons with analogous compounds. Below is a detailed analysis:
Structural and Functional Comparisons
The table below highlights key structural differences and their implications:
Key Observations
Sulfonyl Group Variations :
- The target compound’s 4-ethoxybenzenesulfonyl group distinguishes it from analogs with 4-chlorobenzenesulfonyl () or simple benzenesulfonyl (). The ethoxy substituent likely increases electron-donating effects, altering electronic density on the sulfonyl group and influencing hydrogen-bonding capacity .
- In contrast, the sulfamoylphenyl group in ’s compound introduces a polar sulfonamide moiety, which is a hallmark of antimicrobial agents (e.g., sulfa drugs) .
Acetamide Substituents :
- The 4-chlorophenyl group in the target compound is conserved in and , suggesting its critical role in target engagement, possibly through hydrophobic or π-π stacking interactions.
- ’s 3-methylphenyl substituent introduces steric bulk, which may hinder binding in sterically sensitive targets .
Core Heterocyclic Modifications: The quinoline core in the target compound is replaced with a pyrazolyl ring in and a quinazolinone in . Quinazolinones are known for kinase inhibition (e.g., EGFR inhibitors), while pyrazolyl derivatives often serve as ligands in coordination chemistry .
Conformational Flexibility :
- ’s compound exhibits three distinct conformers in its asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. Such flexibility may influence dimerization via N–H⋯O hydrogen bonds (R22(10) motifs), which could stabilize crystal lattices or protein-ligand complexes .
Physicochemical and Pharmacokinetic Implications
Biological Activity
N-(4-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activities associated with this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a quinoline core, which is known for various biological activities, including antibacterial and anticancer properties.
1. Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity. For instance:
- Screening Results : The synthesized derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis. However, their effectiveness varied against other bacterial strains tested, indicating selective antibacterial properties .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains | Weak to Moderate |
2. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory effects, particularly against acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : The inhibitory activity was assessed using a standard assay method. The results indicated that several synthesized compounds had strong AChE inhibitory effects with IC50 values significantly lower than the reference standard (Eserine).
| Compound ID | IC50 (µM) |
|---|---|
| 7l | 2.14±0.003 |
| 7m | 0.63±0.001 |
| 7n | 2.17±0.006 |
| Reference | 21.25±0.15 |
- Urease Inhibition : All tested compounds displayed strong urease inhibition, with some achieving IC50 values comparable to existing urease inhibitors, suggesting potential therapeutic applications in treating conditions like kidney stones .
3. Potential Therapeutic Applications
The diverse biological activities of this compound suggest various therapeutic applications:
- Antibacterial Agents : Due to its significant antibacterial properties, this compound could be developed as a new class of antibiotics.
- Neuroprotective Agents : Given its AChE inhibitory activity, it may have implications in treating neurodegenerative diseases such as Alzheimer's disease.
Case Studies
A notable study explored the synthesis and evaluation of various sulfonamide derivatives including the target compound. The findings revealed that the presence of specific functional groups significantly influenced biological activity, highlighting the importance of structure-activity relationships in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
